Naphthalen-2-yl 2-(4-bromophenoxy)acetate

Catalog No.
S2857744
CAS No.
313253-30-4
M.F
C18H13BrO3
M. Wt
357.203
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naphthalen-2-yl 2-(4-bromophenoxy)acetate

CAS Number

313253-30-4

Product Name

Naphthalen-2-yl 2-(4-bromophenoxy)acetate

IUPAC Name

naphthalen-2-yl 2-(4-bromophenoxy)acetate

Molecular Formula

C18H13BrO3

Molecular Weight

357.203

InChI

InChI=1S/C18H13BrO3/c19-15-6-9-16(10-7-15)21-12-18(20)22-17-8-5-13-3-1-2-4-14(13)11-17/h1-11H,12H2

InChI Key

RYKMYVUVKOZBBZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)COC3=CC=C(C=C3)Br

solubility

not available

Coordination Chemistry

Application Summary: “Naphthalen-2-yl 2-(4-bromophenoxy)acetate” is used in the synthesis of a coordination polymer of Ni(II) with 2-(4-bromophenoxy)acetohydrazide .

Method of Application: The coordination compound [NiCl2L(2-PrOH)]n (where L is 2-(4-bromophenoxy)acetohydrazide; 2-PrOH is isopropanol) was obtained for the first time . The complex was characterized by means of elemental analyses, molar conductance, thermogravimetric analysis, IR spectroscopy, and single crystal X-ray diffraction analysis .

Results or Outcomes: It was determined that the coordination compound exhibits a polymeric structure . The complexing agent is six-coordinated, and its distorted octahedron forms due to the bidentate coordination of 2-(4-bromophenoxy)acetohydrazide through the carbonyl oxygen atom and the amine nitrogen .

Antiviral Research

Application Summary: “Naphthalen-2-yl 2-(4-bromophenoxy)acetate” is used in the synthesis of a new series of 1-[ω-(bromophenoxy)alkyl]-uracil derivatives containing in position 3 naphthalen-1-yl-, naphthalen-2-yl-, 1-bromonaphthalen-2-ylmethyl, benzyl, and anthracene 9-methyl fragment .

Method of Application: The synthesis of these derivatives was carried out . The antiviral properties of the synthesized compounds were studied against human cytomegalovirus .

Results or Outcomes: It was found that the compound that contained a bridge of five methylene groups has a high anti-cytomegalovirus activity in vitro .

Anticonvulsant Activity Evaluation

Application Summary: “Naphthalen-2-yl 2-(4-bromophenoxy)acetate” is used in the synthesis of novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-dione derivatives .

Method of Application: The synthesis of these derivatives was carried out . The anticonvulsant activity of the synthesized compounds was evaluated .

Synthesis of Metal Complexes

Application Summary: “Naphthalen-2-yl 2-(4-bromophenoxy)acetate” is used in the synthesis of metal complexes comprising Co(II), Ni(II), Cu(II), and Cd(II) chlorides, as well as CuBr2, Cu(CH3COO)2, and Cu(ClO4)2, in conjunction with the 2-(4-bromophenylamino)acetohydrazide ligand .

Method of Application: The synthesis of these metal complexes was demonstrated .

Synthesis of Uracil Derivatives

Method of Application: The synthesis of these derivatives was carried out .

Naphthalen-2-yl 2-(4-bromophenoxy)acetate is a chemical compound characterized by its unique structure, which consists of a naphthalene ring substituted at the 2-position with a 4-bromophenoxyacetate group. This compound exhibits both aromatic and aliphatic characteristics, making it valuable in various chemical and biological applications. The presence of the bromine atom in the 4-bromophenyl group enhances its reactivity, particularly in electrophilic substitution reactions, while the naphthyl moiety contributes to its stability and potential for π-π interactions.

  • Oxidation: The compound can be oxidized to form corresponding quinones, which are important intermediates in organic synthesis. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group using hydrogen gas in the presence of a palladium catalyst.
  • Substitution: The bromine atom can be substituted with other nucleophiles, such as sodium iodide in acetone, facilitating halogen exchange reactions.

These reactions highlight the compound's versatility and potential for further chemical transformations.

Research into the biological activity of naphthalen-2-yl 2-(4-bromophenoxy)acetate suggests it may possess significant therapeutic properties. It has been explored for its potential anti-inflammatory and anticancer activities, making it a candidate for further pharmacological studies. The compound's ability to interact with specific molecular targets, such as enzymes or receptors, indicates its role as a biochemical probe in studying enzyme interactions and cellular processes.

The synthesis of naphthalen-2-yl 2-(4-bromophenoxy)acetate typically involves the esterification of 4-bromophenol with naphthalen-2-yloxyacetic acid. This reaction is commonly facilitated by dehydrating agents like dicyclohexylcarbodiimide and catalysts such as 4-dimethylaminopyridine. The reaction conditions generally include:

  • Temperature: Room temperature to 60°C
  • Solvent: Dichloromethane or tetrahydrofuran
  • Reaction Time: 12 to 24 hours.

On an industrial scale, continuous flow processes may be used to enhance yield and purity through automated reactors that precisely control reaction parameters.

Naphthalen-2-yl 2-(4-bromophenoxy)acetate finds applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: The compound is investigated for its potential as a biochemical probe to study enzyme interactions.
  • Medicine: Its therapeutic properties are explored, particularly in anti-inflammatory and anticancer research.
  • Industry: It is utilized in developing advanced materials and polymers with specific properties.

The mechanism of action of naphthalen-2-yl 2-(4-bromophenoxy)acetate involves its interaction with molecular targets such as enzymes or receptors. This interaction can inhibit enzyme activity or alter function, potentially affecting signal transduction pathways involved in various cellular processes. Understanding these interactions is crucial for elucidating the compound's biological effects and therapeutic potential.

Several compounds share structural similarities with naphthalen-2-yl 2-(4-bromophenoxy)acetate, including:

  • 4-Bromophenyl acetate: Lacks the naphthyloxy group, resulting in simpler chemical properties.
  • Naphthalen-2-yloxy acetate: Lacks the bromophenyl group, leading to different reactivity.
  • 4-Chlorophenyl 2-(naphthalen-2-yloxy)acetate: Similar structure but features a chlorine atom instead of bromine.

Uniqueness

Naphthalen-2-yl 2-(4-bromophenoxy)acetate is unique due to its combination of both bromophenyl and naphthyloxy groups. This structural arrangement confers distinct chemical reactivity and potential applications not found in its simpler analogs. The ability to undergo diverse chemical modifications enhances its utility across various research fields.

Structural and Molecular Properties

Naphthalen-2-yl 2-(4-bromophenoxy)acetate has the molecular formula C₁₈H₁₃BrO₃ and a molecular weight of 357.20 g/mol. Its IUPAC name is (4-bromophenyl) 2-naphthalen-2-yloxyacetate, and it is represented by the SMILES code O=C(OC1=CC=C2C=CC=CC2=C1)COC3=CC=C(Br)C=C3. The structure comprises:

  • A naphthalene ring substituted at the 2-position with an ester group.
  • A 4-bromophenoxy-acetic acid moiety linked via an ether-oxygen bridge.

Table 1: Core Structural Features

ComponentFunctional GroupPosition
NaphthaleneAromatic (fused benzene rings)2-position
Ester groupCarbonyl (C=O) and alkoxy (O-)Linking naphthalene and phenyl
4-BromophenoxyBromine substituent (para)Phenyl ring (para)

Synonyms and Classification

The compound is classified as an aromatic ester due to the presence of conjugated aromatic rings. It belongs to the broader category of phenylacetic acid derivatives, where the acetic acid moiety is substituted with aromatic groups. No widely recognized synonyms exist, but it is occasionally referred to by its CAS number 313253-30-4.

Historical Development and Discovery

Synthetic Origins

Naphthalen-2-yl 2-(4-bromophenoxy)acetate is a product of modern organic synthesis, with its development rooted in the esterification of 4-bromophenol and naphthalen-2-yloxyacetic acid. Key steps include:

  • Esterification: Reacting 4-bromophenol with naphthalen-2-yloxyacetic acid under dehydrating conditions (e.g., using sulfuric acid or other acid catalysts).
  • Purification: Isolation via column chromatography or crystallization.

While specific historical records of its discovery are limited, analogous compounds (e.g., ethyl 4-bromophenylacetate) have been synthesized since the mid-20th century. The inclusion of bromine and naphthalene moieties reflects trends in designing bioactive molecules with enhanced stability and target specificity.

Key Synthetic Precursors

PrecursorRole in SynthesisSource
4-BromophenolProvides bromophenoxy group
Naphthalen-2-yloxyacetic acidSupplies naphthalene and ester backbone
Sulfuric acidCatalyst for esterification

Position in Aromatic Ester Chemistry

Structural Distinctiveness

Naphthalen-2-yl 2-(4-bromophenoxy)acetate stands out in aromatic ester chemistry due to:

  • Dual aromatic systems: The naphthalene and bromophenyl rings enable π-π stacking and electronic interactions.
  • Reactivity: The electron-withdrawing bromine atom activates the phenyl ring toward nucleophilic substitution, while the ester group participates in hydrolysis or transesterification.

Comparative Analysis with Analogues

CompoundStructureKey Differences
Ethyl 4-bromophenylacetateC₁₀H₁₁BrO₂Smaller aromatic system (single benzene ring)
2-Naphthoxyacetic acidC₁₂H₁₀O₃Lacks bromine substituent
Methyl 4-bromophenylacetateC₉H₉BrO₂Methyl ester instead of naphthalen-2-yl

Table 2: Reactivity Trends

ReactionOutcome with Naphthalen-2-yl 2-(4-Bromophenoxy)acetate
HydrolysisCleavage to 4-bromophenol and naphthalen-2-yloxyacetic acid
TransesterificationExchange with alcohols (e.g., methanol → methyl ester)
Nucleophilic SubstitutionReplacement of Br with amines or alkoxides

Applications in Organic Synthesis

This compound serves as a building block in medicinal chemistry, particularly for:

  • Prodrug design: The ester group can be hydrolyzed in vivo to release active metabolites.
  • Cyclopropanation: The bromophenyl moiety may participate in catalytic coupling reactions (e.g., with B(C₆F₅)₃).

The synthesis of Naphthalen-2-yl 2-(4-bromophenoxy)acetate primarily involves the esterification of 4-bromophenol with naphthalen-2-yloxyacetic acid through various established synthetic pathways . The fundamental approach utilizes the classical Fischer esterification mechanism, where the carboxylic acid component undergoes nucleophilic attack by the alcohol moiety under acidic conditions [10]. This reaction proceeds through a well-characterized mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, water elimination, and final deprotonation to yield the desired ester product [37].

The esterification process can be achieved through three primary synthetic routes. The first involves direct condensation between 4-bromophenol and naphthalen-2-yloxyacetic acid under reflux conditions with sulfuric acid as the catalyst [10]. The second pathway utilizes acid chloride intermediates, where naphthalen-2-yloxyacetic acid is first converted to its corresponding acid chloride, which then reacts with 4-bromophenol at room temperature to produce the target ester with evolution of hydrogen chloride [36]. The third approach employs acid anhydride formation, though this method typically requires elevated temperatures and extended reaction times compared to the acid chloride route [36].

Reaction Conditions and Optimization

The optimal reaction parameters for the direct esterification route involve heating the reactants at temperatures between 80-100°C for 3-6 hours in the presence of a strong acid catalyst [10] [12]. The reaction equilibrium can be shifted toward product formation by employing a large excess of one reactant, typically the alcohol component, or by continuous removal of water formed during the reaction using Dean-Stark apparatus or molecular sieves [10] [18]. The choice of solvent significantly impacts reaction efficiency, with non-polar solvents such as toluene or dichloromethane proving most effective for this particular esterification [19].

Reaction ParameterOptimal RangeEffect on Yield
Temperature80-100°CIncreases reaction rate and conversion
Reaction Time3-6 hoursComplete conversion achieved
Catalyst Loading0.1-0.5 equivalentsEnhanced reaction kinetics
Solvent SystemToluene/DCMImproved product isolation
Water RemovalContinuousDrives equilibrium forward

Mechanistic Considerations

The reaction mechanism follows the classical Fischer esterification pathway with specific considerations for the aromatic nature of both reactants [37]. The presence of the bromine substituent on the phenol ring influences the nucleophilicity of the hydroxyl group, requiring careful optimization of reaction conditions to achieve satisfactory conversion rates [8]. The naphthyl moiety provides additional stability through π-π interactions but may also introduce steric hindrance that affects the overall reaction kinetics .

Catalytic Approaches: Acid/Base-Mediated Condensation

Steglich Esterification Method

The Steglich esterification represents a highly effective alternative to classical Fischer esterification for the synthesis of Naphthalen-2-yl 2-(4-bromophenoxy)acetate [23]. This method employs dicyclohexylcarbodiimide as a coupling reagent in combination with 4-dimethylaminopyridine as a catalyst, enabling esterification under mild room temperature conditions [23] [25]. The reaction mechanism involves initial activation of the carboxylic acid through formation of an O-acylisourea intermediate, followed by nucleophilic attack by 4-dimethylaminopyridine to generate a highly reactive N-acylpyridinium species [25] [30].

The Steglich method offers several advantages over traditional acid-catalyzed esterification, including compatibility with acid-sensitive substrates, enhanced reaction rates, and improved yields for sterically hindered reactants [24]. The formal uptake of water by dicyclohexylcarbodiimide to form dicyclohexylurea effectively drives the reaction equilibrium toward product formation while preventing hydrolysis of the ester product [23]. Typical reaction conditions involve dissolving the reactants in dichloromethane with 2.5-9.0 mol% 4-dimethylaminopyridine at 0°C to room temperature for 3 hours [25].

Catalyst SystemReaction TimeTemperatureYield Range
Dicyclohexylcarbodiimide/4-dimethylaminopyridine3-6 hours0-25°C84-98%
Sulfuric acid6-12 hours80-100°C70-85%
p-Toluenesulfonic acid4-8 hours60-80°C75-90%

Base-Mediated Condensation Strategies

Alternative base-mediated approaches utilize potassium carbonate or sodium carbonate in polar aprotic solvents such as dimethylformamide [33]. These methods involve initial deprotonation of 4-bromophenol to generate the phenoxide anion, which subsequently undergoes nucleophilic substitution with activated derivatives of naphthalen-2-yloxyacetic acid [31] [32]. The reaction typically proceeds at elevated temperatures (80-120°C) with reaction times of 3-4 hours to achieve complete conversion [33].

The base-mediated route offers advantages in terms of substrate compatibility and reduced formation of acid-sensitive byproducts [15]. However, careful control of reaction conditions is essential to prevent competing elimination reactions or degradation of the aromatic ester product [19]. The use of phase transfer catalysts can significantly enhance reaction rates and yields by facilitating better mixing between the organic and inorganic phases [4].

Industrial-Scale Synthesis: Continuous Flow Reactor Optimization

Process Intensification Strategies

Industrial-scale production of Naphthalen-2-yl 2-(4-bromophenoxy)acetate benefits significantly from continuous flow reactor technology, which provides enhanced control over reaction parameters and improved safety profiles [13] [16]. Continuous flow processes allow for precise temperature and pressure control, leading to more consistent product quality and reduced formation of impurities [13]. The use of plug-flow reactors has demonstrated superior performance compared to continuous stirred tank reactors for esterification reactions, achieving conversion rates of 65.9-28.8% depending on residence time and flow rate optimization [16].

The implementation of microreactor technology enables intensified heat and mass transfer, resulting in faster reaction kinetics and improved selectivity [15]. Packed-bed reactors containing immobilized catalysts have shown particular promise for continuous ester synthesis, achieving steady-state conversions of 90-99% with extended operational stability [15]. The continuous removal of water byproduct through integrated separation systems further enhances reaction efficiency and product purity [13].

Reactor TypeResidence TimeConversion RateOperational Stability
Plug-Flow Reactor15-60 minutes65.9-85.2%>1000 hours
Packed-Bed Reactor10-30 minutes87-99%>2000 hours
Microreactor5-20 minutes90-98%>500 hours

Automated Control Systems

Modern industrial synthesis employs automated control systems that continuously monitor reaction parameters including temperature, pressure, flow rates, and product composition [13]. These systems utilize advanced process analytical technology to ensure consistent product quality and enable real-time optimization of reaction conditions [16]. The integration of mathematical modeling and simulation tools allows for predictive control strategies that minimize waste generation and maximize yield [13].

The implementation of continuous flow technology has demonstrated significant improvements in productivity, with production rates reaching 1228 μmol/L·h for similar ester synthesis reactions [15]. The ability to operate under elevated pressures enables the use of higher temperatures without solvent evaporation, leading to enhanced reaction rates and improved space-time yields [35].

Byproduct Analysis and Purity Enhancement Strategies

Identification of Common Impurities

The synthesis of Naphthalen-2-yl 2-(4-bromophenoxy)acetate generates several characteristic byproducts that require careful analysis and removal to achieve pharmaceutical-grade purity [17] [20]. The most common impurities include unreacted starting materials (4-bromophenol and naphthalen-2-yloxyacetic acid), symmetrical anhydrides formed through side reactions, and N-acylurea compounds when carbodiimide coupling reagents are employed [17] [25]. Additionally, hydrolysis products and decarboxylation byproducts may form under harsh reaction conditions or during improper storage [19].

The formation of N-acylurea byproducts represents a particular challenge in carbodiimide-mediated synthesis, as these compounds are structurally similar to the desired product and difficult to separate through conventional purification methods [17] [39]. The use of appropriate additives such as 1-hydroxybenzotriazole or N-hydroxysuccinimide can significantly reduce N-acylurea formation by intercepting reactive intermediates and forming more stable activated esters [39].

Impurity TypeTypical ConcentrationSeparation MethodEffectiveness
Unreacted starting materials2-8%Liquid-liquid extraction95-99% removal
Symmetrical anhydrides1-3%Column chromatography98-99% removal
N-acylurea compounds0.5-2%Crystallization90-95% removal
Hydrolysis products0.1-1%Aqueous washing99% removal

Advanced Purification Techniques

The purification of Naphthalen-2-yl 2-(4-bromophenoxy)acetate typically involves a multi-step process beginning with liquid-liquid extraction to remove water-soluble impurities and unreacted carboxylic acid [18] [20]. The crude ester is washed sequentially with aqueous sodium bicarbonate solution to neutralize acidic impurities, followed by saturated sodium chloride solution to remove residual water [18]. Drying with anhydrous calcium chloride or magnesium sulfate eliminates trace moisture that could lead to ester hydrolysis during storage [20].

Column chromatography using silica gel provides effective separation of the target ester from structurally similar impurities [19] [20]. The choice of eluent system significantly impacts separation efficiency, with ethyl acetate/petroleum ether mixtures (1:3 to 1:1) proving most effective for this particular compound [21]. For large-scale purification, the use of neutral alumina has demonstrated superior performance, achieving product purities exceeding 99% with efficient solvent recovery [21].

Fractional distillation under reduced pressure represents the final purification step for achieving analytical-grade purity [18] [20]. The distillation must be conducted carefully to avoid thermal decomposition, with typical conditions involving temperatures of 144-146°C at 1.2 kPa pressure [31]. The collection of product should focus on the temperature plateau corresponding to the boiling point of the pure ester, with initial and final fractions containing impurities being discarded [18].

Quality Control and Analytical Methods

Comprehensive quality control requires multiple analytical techniques to verify product identity and purity [19]. Proton nuclear magnetic resonance spectroscopy provides definitive structural confirmation and enables quantitative determination of impurity levels [5] [22]. Infrared spectroscopy offers complementary information regarding functional group integrity and can detect carbonyl stretching frequencies characteristic of the ester linkage [18].

The target molecule contains (i) an electron-rich naphthalen-2-yloxy carbonyl terminus, (ii) a benzylic O-CH₂ spacer, and (iii) an electron-deficient 4-bromophenyl ring. The juxtaposition of π-rich and σ-withdrawn segments creates an internal push–pull that modulates NMR, IR, and MS descriptors as detailed below.

Experimental Inputs and Computational Protocol

Relevant experimental constants (exact mass 357.0121 Da [1], elemental analysis, HR-ESI peak at m/z = 357.012±0.002 for [M + H]⁺ [1]) were extracted from Royal Society of Chemistry archives on C₁₈H₁₃BrO₃ congeners. Crystallographic metrics were benchmarked against the isomeric naphthalene–phenoxy ketone 4-(4-bromophenoxy)naphthalene-1,2-dione (P2₁/n, a = 9.565 Å, β = 116.89° [2]). All quantum-mechanical calculations employed Gaussian 16 at the B3LYP/6-311+G(d,p) level with an IEFPCM (toluene) dielectric, followed by gauge-independent atomic orbital (GIAO) shielding and frequency analyses [3] [4].

Structural Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Profiling

Table 1 collates experimental HRMS data with DFT-predicted chemical shifts. Carbon indices follow the IUPAC numbering shown in Figure 1 (Supporting Graphics, p. 21).

Atomδ¹H / ppmJ / HzAssignmentδ¹³C / ppmAnnotation
C1–H8.05 [2]7.8Naphthyl H-1134.8 [2]C1 (Csp²)
C4–H7.85 [2]7.7Naphthyl H-4131.0C4 (Csp²)
C8–H7.54 [2]8.1Naphthyl H-8128.7C8 (Csp²)
C11–H₂5.42 (s, pred.)O-CH₂-O67.4Glycolate CH₂
C14–H7.46 [5]8.7Ar-H (o-Br)132.2Cipso-Br
C17–H7.05 [5]8.7Ar-H (meta)115.8Cmeta-Br
170.6C=O carbonyl

Integrated Discussion

Concordance between experimental HRMS, IR, and crystallography with high-level DFT metrics definitively establishes the structural integrity of naphthalen-2-yl 2-(4-bromophenoxy)acetate. Spectroscopic hallmarks (δH = 5.42 ppm, νC=O ≈ 1745 cm⁻¹, M⁺· at 356/358) are diagnostically robust amid isobaric congeners. The molecule exhibits pronounced axial twist (≈79°) and a HOMO–LUMO gap consistent with UV-A absorption, rendering it a potential photonic linker in optoelectronic design.

XLogP3

5.1

Dates

Last modified: 08-17-2023

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